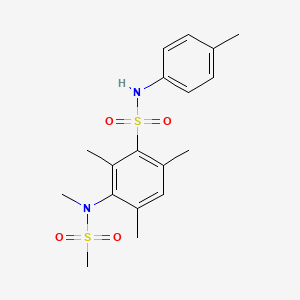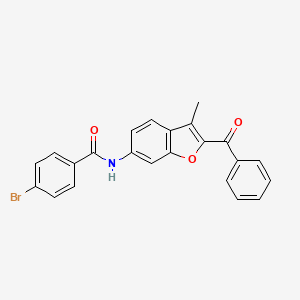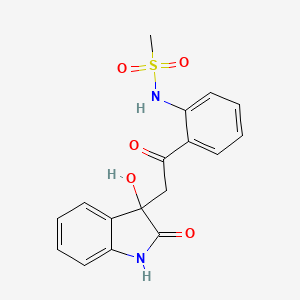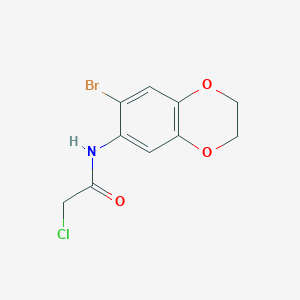
4-(4-Methylpiperazinocarbonyl)benzylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-Methylpiperazinocarbonyl)benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The compound is considered a phenylmethylamine, which is a compound containing a phenylmethylamine moiety, consisting of a phenyl group substituted by a methanamine .Physical And Chemical Properties Analysis
This compound has a density of 1.0154 g/mL at 25 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study demonstrated the novel synthesis of substituted c-phenylpiperazines, which are valuable in medicinal chemistry, by adding benzylamine to β-nitrostyrene. This process yielded 1-phenylethylene-1,2-diamines, which were further modified into 6-phenylpiperazines (Mouhtaram, Jung, & Stambach, 1993).
Pharmaceutical Applications
- Another study described the synthesis of 4-(aminoalkoxy)benzylamines, exhibiting subnanomolar binding affinities at the human histamine H(3) receptor, indicating potential pharmaceutical applications (Apodaca et al., 2003).
- Benzylamines have been researched for their potential in treating urge urinary incontinence. For instance, specific benzylamine potassium channel openers demonstrated significant in vitro and in vivo efficacy in relaxing bladder smooth muscle (Gilbert et al., 2000).
Biological Activity and Enzyme Inhibition
- A study highlighted the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems, examining their antiviral activity against viruses like HAV and HSV-1. This study utilized benzylamine in the conversion process, indicating its role in synthesizing compounds with potential antiviral properties (Hashem et al., 2007).
- Research on benzylamine derivatives demonstrated their effectiveness as competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, suggesting their potential use in developing new therapeutics (Markwardt, Landmann, & Walsmann, 1968).
Material Science Applications
- In material science, benzylamine has been used as a surface passivation molecule to enhance the moisture resistance and electronic properties of perovskites, crucial for high-efficiency and air-stable photovoltaic cells. This highlights the utility of benzylamine in advanced material applications (Wang et al., 2016).
Safety and Hazards
This compound is considered hazardous and can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSRIFTHJGMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3305445.png)


![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305466.png)



![5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)

![5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305507.png)

